REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[C:10]([NH:11][S:12]([C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[C:17]([Cl:22])[CH:16]=2)(=[O:14])=[O:13])=[N:9][CH:8]=[CH:7][N:6]=1)=[O:4].[OH-].[Na+]>CO>[Cl:22][C:17]1[CH:16]=[C:15]([S:12]([NH:11][C:10]2[C:5]([C:3]([OH:4])=[O:2])=[N:6][CH:7]=[CH:8][N:9]=2)(=[O:14])=[O:13])[CH:20]=[CH:19][C:18]=1[Cl:21] |f:1.2|
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Name
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3-(3,4-dichloro-benzenesulfonylamino)-pyrazine-2-carboxylic acid methyl ester
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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COC(=O)C1=NC=CN=C1NS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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This title compound was prepared following procedure
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Name
|
|
Type
|
product
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Smiles
|
ClC=1C=C(C=CC1Cl)S(=O)(=O)NC=1C(=NC=CN1)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |